

# Comparative analysis of gene expression profiles in tumors treated with NX-1607

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## Compound of Interest

Compound Name: NX-1607

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## Comparative Gene Expression Analysis of NX-1607 Treatment in Tumors

A Deep Dive into the Transcriptional Remodeling of the Tumor Microenvironment by the Novel CBL-B Inhibitor

In the landscape of immuno-oncology, the development of novel therapeutic agents that can overcome resistance to existing treatments is paramount. **NX-1607**, a first-in-class oral inhibitor of the E3 ligase Casitas B-lineage lymphoma proto-oncogene B (CBL-B), has emerged as a promising candidate. By targeting CBL-B, a key negative regulator of T cell and NK cell activation, **NX-1607** aims to unleash a potent anti-tumor immune response. This guide provides a comparative analysis of the gene expression profiles in tumors treated with **NX-1607**, offering insights into its mechanism of action and its performance relative to other cancer therapies.

## Introduction to NX-1607

**NX-1607** is an investigational small molecule designed to inhibit the enzymatic activity of CBL-B.[1] CBL-B plays a crucial role in maintaining immune homeostasis by setting the threshold for T cell activation.[2] In the tumor microenvironment (TME), CBL-B activity can contribute to T cell exhaustion and limit the efficacy of anti-tumor immunity.[3] By inhibiting CBL-B, **NX-1607** is designed to lower this activation threshold, thereby enhancing the function of tumor-infiltrating lymphocytes (TILs) and promoting tumor cell killing.[2] Preclinical and early clinical data

suggest that **NX-1607** holds promise both as a monotherapy and in combination with other immunotherapies.[1]

## Gene Expression Signatures Induced by NX-1607

Treatment with **NX-1607** leads to significant alterations in the gene expression landscape within the tumor microenvironment. Analysis of preclinical models and translational data from the ongoing Phase 1 clinical trial (NCT05107674) reveals a consistent pattern of immune activation.

A key finding from preclinical studies in a CT26 colon carcinoma model was that **NX-1607** treatment resulted in significant changes in the immune cell density score and modulated gene expression pathways associated with both innate and adaptive immunity.[4] These pathways include antigen presentation, cytokine and chemokine signaling, and the interferon-gamma (IFN- $\gamma$ ) response.[4]

Translational data from the first-in-human study of **NX-1607** presented at the Society for Immunotherapy of Cancer (SITC) 2025 Annual Meeting further substantiated these preclinical findings. The data demonstrated that **NX-1607** treatment was associated with an increase in CD8+ tumor-infiltrating lymphocyte (TIL) density and enhanced immune activation gene signatures in paired metastatic lymph node tumor biopsies.[3][5] A case study of a patient with metastatic castration-resistant prostate cancer (mCRPC) who achieved a best response of stable disease highlighted the upregulation of cytotoxic and interferon-response pathways and reduced regulatory T-cell signatures within the tumor.[5]

The table below summarizes the key gene expression changes observed in tumors treated with **NX-1607**.

Gene Category	Direction of Change	Specific Genes/Pathways Implicated	Therapeutic Implication
T-Cell Activation & Function	Upregulation	Genes associated with T-cell receptor (TCR) signaling, co-stimulatory pathways (e.g., CD28), and cytotoxic effector function (e.g., Granzymes, Perforin).	Enhanced ability of T-cells to recognize and kill cancer cells.
Interferon Signaling	Upregulation	Interferon-stimulated genes (ISGs), including those involved in the IFN- $\alpha$ and IFN- $\gamma$ response pathways.	Amplification of the anti-tumor immune response and increased antigen presentation.
Chemokine & Cytokine Signaling	Upregulation	Genes encoding for chemokines that attract immune cells (e.g., CXCL9, CXCL10) and pro-inflammatory cytokines.	Increased recruitment of effector immune cells to the tumor microenvironment.
Antigen Presentation	Upregulation	Genes related to the Major Histocompatibility Complex (MHC) class I and II molecules.	Improved recognition of tumor antigens by T-cells.
Immune Checkpoints	Modulation	While directly inhibiting an intracellular checkpoint, NX-1607 may also influence the	Potential for synergistic effects when combined with checkpoint inhibitors like anti-PD-1.

		expression of other checkpoint molecules.
Regulatory T-Cell (Treg) Signatures	Downregulation	Genes associated with the function and stability of immunosuppressive Tregs.
		Reduction of immunosuppression within the tumor microenvironment.

## Comparative Analysis with Other Cancer Therapies

To understand the unique and overlapping effects of **NX-1607**, it is essential to compare its gene expression signature with those of other established cancer treatments, such as immune checkpoint inhibitors and standard chemotherapy.

### NX-1607 vs. Anti-PD-1 Therapy

Anti-PD-1 therapies, such as pembrolizumab and nivolumab, work by blocking the interaction between PD-1 on T-cells and its ligand PD-L1 on tumor cells, thereby releasing the "brakes" on the immune system. While both **NX-1607** and anti-PD-1 therapies aim to enhance T-cell activity, their mechanisms of action and resulting gene expression profiles have distinct features.

Feature	NX-1607	Anti-PD-1 Therapy
Primary Target	Intracellular E3 ligase CBL-B	Extracellular receptor PD-1
Mechanism	Lowers the threshold for T-cell activation, independent of PD-1/PD-L1 expression.	Blocks the PD-1/PD-L1 inhibitory signal.
Gene Expression Overlap	Upregulation of IFN- $\gamma$ signaling, T-cell activation markers, and chemokine expression.	Similar upregulation of IFN- $\gamma$ response genes and T-cell effector markers in responding tumors.
Unique Gene Expression Features	Potential for broader immune activation by affecting both T-cells and NK cells directly. May more profoundly impact pathways related to TCR signaling strength.	Gene signatures in responding tumors are often associated with a pre-existing inflamed TME and high tumor mutational burden (TMB).

## NX-1607 vs. Standard Chemotherapy

Standard chemotherapy agents primarily induce cancer cell death through cytotoxic mechanisms. Their impact on the tumor microenvironment's gene expression is generally less focused on direct immune activation compared to immunotherapies.

Feature	NX-1607	Standard Chemotherapy (e.g., 5-FU, Oxaliplatin)
Primary Target	CBL-B in immune cells	DNA replication and cell division in rapidly dividing cells (including cancer cells)
Mechanism	Immune-mediated tumor cell killing	Direct cytotoxicity and induction of apoptosis
Gene Expression Impact	Upregulation of immune-related genes, leading to an inflamed TME.	Upregulation of genes involved in DNA damage response, apoptosis, and cell cycle arrest. May also induce immunogenic cell death, leading to some secondary immune activation.
Comparative Advantage	Induces a targeted and potentially more durable anti-tumor immune response.	Broadly effective against rapidly proliferating cells, but often associated with significant side effects and the development of resistance.

## Experimental Protocols

The gene expression data cited in this guide are primarily derived from preclinical mouse models and patient tumor biopsies from clinical trials. The general methodologies employed are outlined below.

## RNA Sequencing of Tumor Biopsies

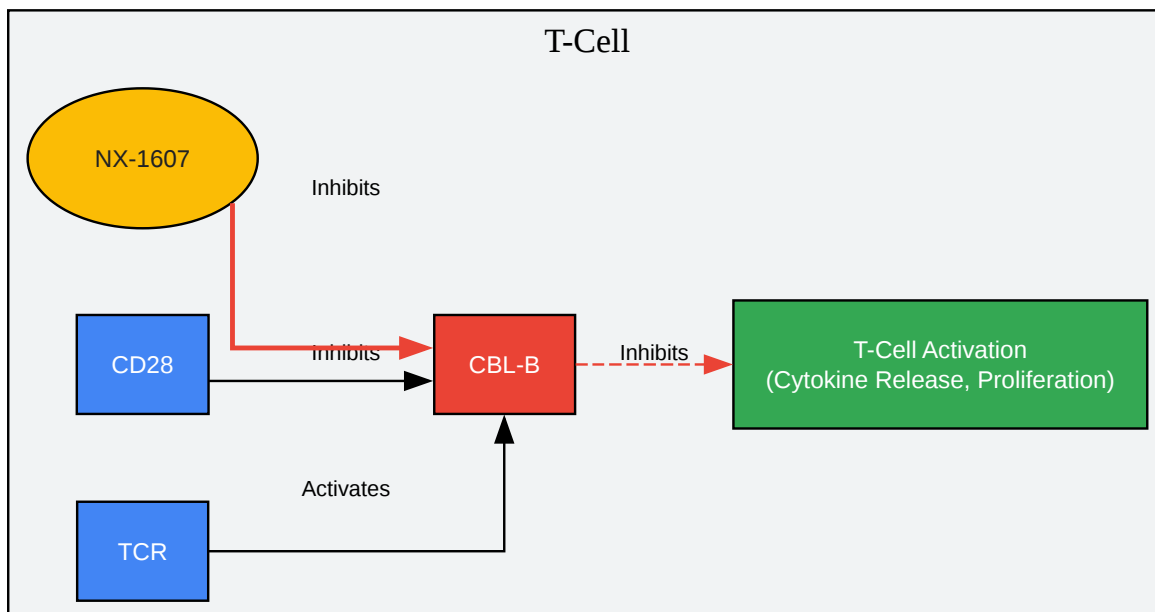
- **Sample Collection and Processing:** Tumor biopsies are collected from patients at baseline and on-treatment. For preclinical studies, tumors are harvested from mouse models. Tissues are typically formalin-fixed and paraffin-embedded (FFPE) for clinical samples.[6]
- **RNA Extraction:** Total RNA is extracted from the tumor tissue using commercially available kits optimized for FFPE samples, which include steps for deparaffinization and proteinase K

digestion. RNA quality and quantity are assessed using spectrophotometry and capillary electrophoresis.

- **Library Preparation:** RNA-sequencing libraries are prepared using protocols that are robust for fragmented RNA from FFPE samples, such as those involving ribosomal RNA depletion (rRNA depletion) rather than poly(A) selection.
- **Sequencing:** The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
- **Data Analysis:** Raw sequencing reads are aligned to the human or mouse reference genome. Gene expression is quantified as transcripts per million (TPM) or fragments per kilobase of transcript per million mapped reads (FPKM). Differential gene expression analysis is performed between treatment and control groups to identify genes with statistically significant changes in expression. Pathway analysis and gene set enrichment analysis (GSEA) are then used to identify the biological pathways that are significantly altered.

## Visualizing the Impact of NX-1607

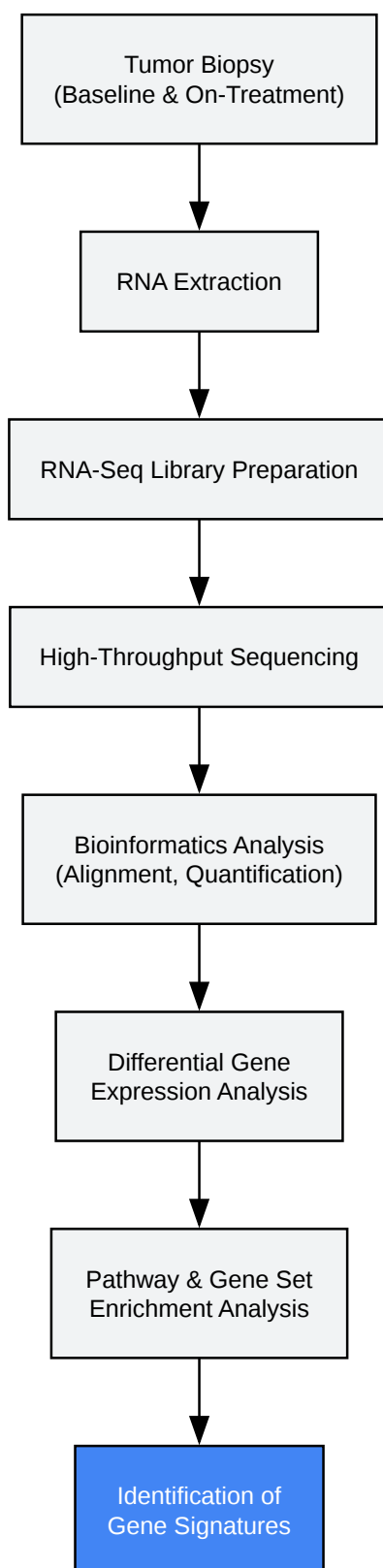
To illustrate the mechanism of action and the workflow for analyzing gene expression, the following diagrams are provided.



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Mechanism of Action of **NX-1607** in T-Cells.





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Experimental Workflow for Gene Expression Analysis.

## Conclusion

The comparative analysis of gene expression profiles reveals that **NX-1607** induces a robust and distinct immune-modulatory signature in the tumor microenvironment. By upregulating pathways related to T-cell and NK-cell activation, interferon signaling, and chemokine-mediated immune cell recruitment, **NX-1607** effectively transforms the TME into a more inflamed and immunologically active state. This profile shows both overlapping and unique features when compared to anti-PD-1 therapy, suggesting potential for synergistic combinations. In contrast to the direct cytotoxic effects of standard chemotherapy, **NX-1607**'s mechanism offers a more targeted and potentially durable approach to cancer treatment by harnessing the patient's own immune system. Further research, including more detailed data from ongoing clinical trials, will continue to elucidate the full therapeutic potential of this novel CBL-B inhibitor.

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## References

- 1. Nurix Therapeutics Reports New Clinical Data from First-in-Class Oral CBL-B Inhibitor, NX-1607, Demonstrating Single-Agent Activity Across Multiple Tumor Types at the European Society for Medical Oncology (ESMO) Congress | Nurix Therapeutics, Inc. [[ir.nurixtx.com](http://ir.nurixtx.com)]
- 2. [jitc.bmj.com](http://jitc.bmj.com) [[jitc.bmj.com](http://jitc.bmj.com)]
- 3. Nurix Therapeutics Presents New Translational Data from First-in-Human Clinical Trial of Oral CBL-B Inhibitor NX-1607 Demonstrating Immune Activation and Tumor Microenvironment Remodeling | Nurix Therapeutics, Inc. [[ir.nurixtx.com](http://ir.nurixtx.com)]
- 4. [researchgate.net](http://researchgate.net) [[researchgate.net](http://researchgate.net)]
- 5. Nurix Therapeutics Presents New Translational Data from First-in-Human Clinical Trial of Oral CBL-B Inhibitor NX-1607 Demonstrating Immune Activation and Tumor Microenvironment Remodeling | Nurix Therapeutics, Inc. [[ir.nurixtx.com](http://ir.nurixtx.com)]
- 6. Personalized targeted therapy prescription in colorectal cancer using algorithmic analysis of RNA sequencing data - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
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